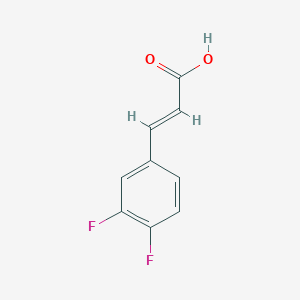

trans-3,4-Difluorocinnamic acid

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

(E)-3-(3,4-difluorophenyl)prop-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6F2O2/c10-7-3-1-6(5-8(7)11)2-4-9(12)13/h1-5H,(H,12,13)/b4-2+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXBOHZQZTWAEHJ-DUXPYHPUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C=CC(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1/C=C/C(=O)O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701347531 | |

| Record name | trans-3,4-Difluorocinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112897-97-9 | |

| Record name | 3,4-Difluorocinnamic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112897979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-3,4-Difluorocinnamic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701347531 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | trans-3,4-Difluorocinnamic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to trans-3,4-Difluorocinnamic Acid: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

trans-3,4-Difluorocinnamic acid, a fluorinated derivative of cinnamic acid, is a versatile building block in organic synthesis with significant potential in pharmaceutical and materials science. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis, and explores its applications in drug development, particularly in the synthesis of anticancer and anti-inflammatory agents. This document aims to serve as a valuable resource for researchers and professionals engaged in synthetic chemistry and drug discovery.

Core Properties of this compound

This compound, identified by the CAS Number 112897-97-9 , is a white to off-white crystalline solid.[1][2] The introduction of two fluorine atoms onto the phenyl ring significantly influences its electronic properties, reactivity, and biological activity.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, storage, and application in various chemical reactions.

| Property | Value | References |

| CAS Number | 112897-97-9 | [1][3][4][5] |

| Molecular Formula | C₉H₆F₂O₂ | [1][5] |

| Molecular Weight | 184.14 g/mol | [1][2][5] |

| Appearance | White to almost white powder/crystal | [1] |

| Melting Point | 194 - 198 °C | [1] |

| Purity | ≥98% (GC) | [1] |

| Synonyms | trans-3-(3,4-Difluorophenyl)acrylic acid, (2E)-3-(3,4-Difluorophenyl)prop-2-enoic acid | [1] |

| Storage Conditions | 2 - 8 °C | [1] |

Table 1: Physicochemical Properties of this compound

Synthesis of this compound: Experimental Protocols

The synthesis of this compound can be achieved through several established synthetic methodologies for cinnamic acid derivatives. The selection of a specific method may depend on the availability of starting materials, desired scale, and laboratory capabilities. Below are detailed experimental protocols for common synthetic routes.

Perkin Reaction

The Perkin reaction provides a direct route to cinnamic acids from aromatic aldehydes and acid anhydrides.

Reaction: 3,4-Difluorobenzaldehyde (B20872) + Acetic Anhydride (B1165640) → this compound

Experimental Protocol:

-

A mixture of 3,4-difluorobenzaldehyde (1 equivalent), acetic anhydride (3 equivalents), and anhydrous potassium acetate (B1210297) (2 equivalents) is heated at 180°C for 5-8 hours.

-

The reaction mixture is then cooled to room temperature and poured into water.

-

The mixture is acidified with concentrated hydrochloric acid to precipitate the crude product.

-

The crude this compound is collected by filtration, washed with cold water, and recrystallized from ethanol (B145695)/water to yield the pure product.

Claisen-Schmidt Condensation

This method involves the condensation of an aromatic aldehyde with a ketone or ester in the presence of a base.

Reaction: 3,4-Difluorobenzaldehyde + Ethyl Acetate → Ethyl trans-3,4-Difluorocinnamate → this compound

Experimental Protocol:

-

To a solution of sodium ethoxide (prepared by dissolving sodium metal in absolute ethanol), a mixture of 3,4-difluorobenzaldehyde (1 equivalent) and ethyl acetate (2 equivalents) is added dropwise at 0-5°C.

-

The reaction mixture is stirred at room temperature for 12-24 hours.

-

The mixture is then poured into ice-water and acidified with dilute hydrochloric acid.

-

The precipitated ethyl trans-3,4-difluorocinnamate is extracted with diethyl ether, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

-

The resulting ester is then hydrolyzed by refluxing with a solution of sodium hydroxide (B78521) in ethanol/water.

-

After completion of the hydrolysis, the ethanol is removed under reduced pressure, and the aqueous solution is acidified with hydrochloric acid to precipitate this compound.

-

The product is collected by filtration, washed with water, and recrystallized.

Heck Reaction

The Heck reaction offers a versatile method for the synthesis of substituted alkenes from aryl halides and alkenes.

Reaction: 1-Bromo-3,4-difluorobenzene + Acrylic Acid → this compound

Experimental Protocol:

-

A mixture of 1-bromo-3,4-difluorobenzene (1 equivalent), acrylic acid (1.5 equivalents), palladium(II) acetate (0.02 equivalents), triphenylphosphine (B44618) (0.04 equivalents), and triethylamine (B128534) (2 equivalents) in a suitable solvent (e.g., DMF or acetonitrile) is heated at 100-120°C in a sealed tube for 12-24 hours.

-

After cooling, the reaction mixture is diluted with water and extracted with ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated.

-

The crude product is purified by column chromatography on silica (B1680970) gel to afford pure this compound.

Applications in Drug Development

This compound serves as a crucial intermediate in the synthesis of various pharmaceutically active compounds, particularly in the fields of oncology and anti-inflammatory drug discovery.

Synthesis of Substituted Isoquinolones as 5-HT3 Antagonists

Substituted isoquinolones derived from this compound have shown potential as 5-HT3 antagonists, which are valuable in managing chemotherapy-induced nausea and vomiting.[3] The synthesis often involves a Curtius rearrangement.

Logical Workflow for Isoquinolone Synthesis:

Caption: Synthetic pathway to substituted isoquinolones.

Experimental Protocol (General Procedure):

-

Acyl Azide Formation: this compound is converted to its corresponding acyl azide. This can be achieved by first converting the carboxylic acid to its acyl chloride using thionyl chloride or oxalyl chloride, followed by reaction with sodium azide. Alternatively, a one-pot procedure using diphenylphosphoryl azide (DPPA) in the presence of a base like triethylamine can be employed.

-

Curtius Rearrangement: The acyl azide is then subjected to thermal or photochemical conditions to induce the Curtius rearrangement, leading to the formation of a vinyl isocyanate intermediate with the loss of nitrogen gas.

-

Cyclization: The isocyanate intermediate undergoes an intramolecular electrophilic cyclization (a Friedel-Crafts type reaction) onto the difluorophenyl ring to form the substituted isoquinolone. This step may be promoted by a Lewis acid.

-

Purification: The final product is purified using standard techniques such as column chromatography or recrystallization.

Synthesis of Psammaplin A Derivatives as Radiosensitizers

This compound is also utilized in the synthesis of derivatives of Psammaplin A, a marine natural product, which have been investigated as radiosensitizers for human lung cancer.[3]

Logical Workflow for Psammaplin A Derivative Synthesis:

Caption: General approach for Psammaplin A derivative synthesis.

Experimental Protocol (General Procedure):

-

Activation of Carboxylic Acid: The carboxylic acid group of this compound is activated to facilitate amide bond formation. Common activating agents include carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), often in the presence of an additive such as HOBt (1-hydroxybenzotriazole).

-

Amide Coupling: The activated acid is then reacted with the free amino group of a suitable Psammaplin A core analogue. The reaction is typically carried out in an inert solvent like dichloromethane (B109758) or dimethylformamide at room temperature.

-

Work-up and Purification: The reaction mixture is worked up to remove the coupling reagents and byproducts. The final Psammaplin A derivative is then purified by column chromatography or preparative HPLC.

Potential Signaling Pathway Involvement

While direct studies on the specific signaling pathways modulated by this compound are limited, its derivatives, particularly those with anticancer and anti-inflammatory properties, are likely to interact with key cellular signaling cascades. For instance, as a precursor to radiosensitizers, its derivatives might influence pathways involved in DNA damage repair and cell cycle regulation, such as the PI3K/Akt/mTOR pathway. As a building block for anti-inflammatory agents, it could potentially lead to compounds that inhibit cyclooxygenase (COX) enzymes or modulate inflammatory cytokine signaling.

Hypothesized Signaling Pathway for a Radiosensitizing Derivative:

Caption: Hypothesized inhibition of DNA repair pathways.

Conclusion

This compound is a valuable and versatile chemical entity with demonstrated utility in the synthesis of biologically active molecules. Its straightforward preparation via several classical organic reactions, combined with the beneficial properties imparted by the fluorine substituents, makes it an attractive starting material for drug discovery and development programs. Further investigation into the specific biological mechanisms of its derivatives will undoubtedly unveil new therapeutic opportunities. This guide provides a foundational resource for researchers looking to harness the potential of this important fluorinated building block.

References

An In-depth Technical Guide to the Synthesis of trans-3,4-Difluorocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-3,4-Difluorocinnamic acid is a valuable fluorinated building block in medicinal chemistry and materials science. The presence of fluorine atoms can significantly alter the pharmacokinetic and physicochemical properties of molecules, making this compound a key intermediate in the development of novel pharmaceuticals and advanced materials. This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, complete with detailed experimental protocols, quantitative data, and workflow diagrams to facilitate its synthesis in a laboratory setting.

Physicochemical and Spectroscopic Data

Accurate characterization of this compound is crucial for its application in further synthetic endeavors. The following table summarizes its key physical and spectroscopic properties.

| Property | Value | Reference |

| Molecular Formula | C₉H₆F₂O₂ | --INVALID-LINK-- |

| Molecular Weight | 184.14 g/mol | --INVALID-LINK-- |

| Melting Point | 194-198 °C | --INVALID-LINK-- |

| Appearance | White to off-white solid | --INVALID-LINK-- |

| Purity (HPLC) | >98% | --INVALID-LINK-- |

| ¹H NMR Spectrum | Consistent with structure | --INVALID-LINK-- |

| ¹³C NMR Spectrum | Consistent with structure | --INVALID-LINK-- |

| CAS Number | 112897-97-9 | --INVALID-LINK-- |

Synthetic Pathways

Several established synthetic methodologies can be employed for the preparation of this compound. The most common and efficient routes include the Knoevenagel-Doebner condensation, the Perkin reaction, the Wittig reaction, and the Heck reaction.

Knoevenagel-Doebner Condensation

The Knoevenagel-Doebner condensation is a widely used and highly efficient method for the synthesis of α,β-unsaturated carboxylic acids. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, such as malonic acid, in the presence of a basic catalyst, typically pyridine (B92270) and a small amount of piperidine. The reaction proceeds via a Knoevenagel condensation followed by in-situ decarboxylation.

Reaction Scheme:

Figure 1: Knoevenagel-Doebner condensation for the synthesis of this compound.

Experimental Protocol:

A detailed experimental protocol for a closely related analogue, the synthesis of (E)-3-(4-methoxyphenyl)acrylic acid, provides a strong foundation for the synthesis of the target molecule.[1]

-

To a 25 mL round-bottom flask, add 3,4-difluorobenzaldehyde (1.0 eq), pyridine (approximately 1.6 mL per mmol of aldehyde), 2 drops of piperidine, and malonic acid (1.0 eq).

-

Place the flask in a preheated oil bath at 110 °C and stir the reaction mixture for 1.5 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Carefully add dilute hydrochloric acid to adjust the pH to 5, which will cause the product to precipitate.

-

Collect the solid product by filtration and wash with cold water.

-

Further purification can be achieved by recrystallization.

Quantitative Data (for analogue (E)-3-(4-methoxyphenyl)acrylic acid): [1]

| Reactant | Molar Eq. | Yield |

| p-Anisaldehyde | 1.0 | 90.0% |

| Malonic Acid | 1.0 |

Perkin Reaction

The Perkin reaction offers another classical route to cinnamic acids through the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of an alkali salt of the acid.[2] For the synthesis of this compound, 3,4-difluorobenzaldehyde is reacted with acetic anhydride using sodium acetate (B1210297) as the base.

Reaction Scheme:

Figure 2: Perkin reaction for the synthesis of this compound.

Experimental Protocol:

The following is a general procedure for the Perkin reaction which can be adapted for the synthesis of the target molecule.[3]

-

In a round-bottom flask, combine 3,4-difluorobenzaldehyde (1.0 eq), acetic anhydride (1.5 eq), and anhydrous sodium acetate (0.6 eq).

-

Attach an air condenser and heat the mixture in an oil bath at approximately 160-180 °C for 3-5 hours.

-

After cooling, pour the hot reaction mixture into water.

-

Neutralize the mixture with an aqueous solution of sodium hydroxide.

-

Remove any unreacted aldehyde by steam distillation or extraction with an organic solvent.

-

Acidify the aqueous solution with hydrochloric acid to precipitate the cinnamic acid.

-

Collect the product by filtration, wash with water, and recrystallize from a suitable solvent.

Wittig Reaction

The Wittig reaction provides a highly versatile method for alkene synthesis. In this case, 3,4-difluorobenzaldehyde is reacted with a phosphorus ylide bearing a carboxylate or an ester group. If an ester-containing ylide is used, a subsequent hydrolysis step is required to obtain the final carboxylic acid.

Reaction Scheme (using a carboxylate-bearing ylide):

Figure 3: Wittig reaction for the synthesis of this compound.

Experimental Protocol (Solvent-Free adaptation):

A solvent-free Wittig reaction protocol for the synthesis of ethyl cinnamate (B1238496) can be adapted, followed by hydrolysis.[4]

-

Step 1: Wittig Reaction

-

In a conical vial, place 3,4-difluorobenzaldehyde (1.0 eq).

-

Add (carbethoxymethylene)triphenylphosphorane (B24862) (1.15 eq).

-

Stir the mixture at room temperature for 15-30 minutes.

-

Extract the product, ethyl trans-3,4-difluorocinnamate, with a suitable solvent like hexanes.

-

Isolate the ester by removing the solvent.

-

-

Step 2: Hydrolysis

-

Dissolve the crude ester in ethanol (B145695).

-

Add an aqueous solution of sodium hydroxide.

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

After completion, remove the ethanol under reduced pressure.

-

Dissolve the residue in water and wash with an organic solvent to remove any non-acidic impurities.

-

Acidify the aqueous layer with hydrochloric acid to precipitate this compound.

-

Collect the product by filtration and dry.

-

Heck Reaction

The Heck reaction is a powerful palladium-catalyzed carbon-carbon bond-forming reaction. For the synthesis of this compound, an aryl halide such as 1-bromo-3,4-difluorobenzene can be coupled with acrylic acid in the presence of a palladium catalyst and a base. This reaction typically exhibits high trans-selectivity.[4]

Reaction Scheme:

Figure 4: Heck reaction for the synthesis of this compound.

Experimental Protocol:

The following is a general procedure for the Heck reaction of an aryl halide with acrylic acid.[4]

-

To a reaction vessel, add the aryl halide (1-bromo-3,4-difluorobenzene, 1.0 eq), acrylic acid (1.5 eq), palladium(II) acetate (0.02 eq), and a suitable solvent such as acetonitrile.

-

Add triethylamine (2.0 eq) as the base.

-

Heat the reaction mixture at 80-90 °C for 1-2 hours, monitoring by TLC.

-

After cooling, pour the reaction mixture into 3 M HCl.

-

Collect the precipitated product by suction filtration.

-

Wash the solid with water and air dry.

-

The crude product can be purified by recrystallization.

Conclusion

This guide has outlined four robust and well-established synthetic pathways for the preparation of this compound. The Knoevenagel-Doebner condensation represents a highly efficient and straightforward method. The Perkin reaction offers a classic alternative, while the Wittig and Heck reactions provide versatility and high stereoselectivity. The choice of a particular pathway will depend on the availability of starting materials, desired scale, and laboratory capabilities. The provided experimental protocols, adapted from reliable literature sources for similar transformations, offer a solid foundation for the successful synthesis of this important fluorinated building block. Researchers are encouraged to optimize the reaction conditions for their specific needs to achieve the best possible yields and purity.

References

physical and chemical properties of trans-3,4-Difluorocinnamic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-3,4-Difluorocinnamic acid is a fluorinated aromatic carboxylic acid that serves as a crucial building block in the synthesis of various high-value chemical entities. Its unique electronic properties, conferred by the two fluorine atoms on the phenyl ring, make it a valuable precursor in the development of pharmaceuticals and advanced materials. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, along with detailed experimental methodologies and its role in significant biological pathways.

Physicochemical Properties

The physical and chemical properties of this compound are summarized in the tables below, providing a consolidated reference for laboratory use.

General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C₉H₆F₂O₂ | [1] |

| Molecular Weight | 184.14 g/mol | [1] |

| Appearance | White to almost white powder or crystals | [2] |

| Melting Point | 194-198 °C | [2] |

| Boiling Point (Predicted) | 281.3 ± 25.0 °C | |

| pKa (Predicted) | 4.27 ± 0.10 | |

| Solubility | Soluble in methanol (B129727). |

Spectroscopic Data

| Technique | Key Data Points | Reference(s) |

| ¹H NMR | Spectral data available and consistent with structure. | |

| ¹³C NMR | Spectral data available. | |

| FT-IR | Characteristic peaks for C=O, C=C, C-F, and O-H bonds. | [3][4] |

| Mass Spectrometry | Molecular Ion Peak [M-H]⁻ observed. | [5][6][7] |

Experimental Protocols

Detailed methodologies for the synthesis, purification, and analysis of this compound are essential for its effective utilization in research and development.

Synthesis of this compound

The synthesis of this compound can be achieved through several established organic reactions, including the Perkin, Knoevenagel-Doebner, and Heck reactions. A representative protocol based on the Perkin reaction is provided below.[8][9][10]

Reaction: Perkin Reaction[8][9][10]

Reactants:

-

3,4-Difluorobenzaldehyde

-

Acetic anhydride

-

Triethylamine (B128534) or Sodium Acetate (as a base)

Procedure:

-

A mixture of 3,4-difluorobenzaldehyde, acetic anhydride, and triethylamine is heated under reflux for several hours.

-

The reaction mixture is then cooled and poured into water.

-

The resulting precipitate is collected by filtration.

-

The crude product is dissolved in a sodium carbonate solution and treated with activated charcoal to remove colored impurities.

-

The solution is filtered, and the filtrate is acidified with dilute hydrochloric acid to precipitate the this compound.

-

The purified product is collected by filtration, washed with cold water, and dried.

Caption: General workflow for the synthesis of this compound via the Perkin reaction.

Purification by Recrystallization

Recrystallization is a standard technique to purify the crude this compound.[11][12][13][14][15]

Solvent Selection: A suitable solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. A mixture of ethanol (B145695) and water is often effective.

Procedure:

-

Dissolve the crude solid in a minimum amount of hot solvent (e.g., ethanol).

-

If the solution is colored, add a small amount of activated charcoal and heat for a short period.

-

Hot filter the solution to remove insoluble impurities and activated charcoal.

-

Allow the filtrate to cool slowly to room temperature to induce crystallization.

-

Further cool the mixture in an ice bath to maximize the yield of crystals.

-

Collect the purified crystals by vacuum filtration.

-

Wash the crystals with a small amount of cold solvent.

-

Dry the crystals in a vacuum oven.

Caption: Experimental workflow for the purification of this compound by recrystallization.

Analytical Methods

Sample Preparation:

-

Accurately weigh 5-10 mg of the dried sample.[16][17][18][19][20]

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be applied if necessary.

Instrumental Parameters (¹H NMR):

-

Spectrometer Frequency: 400 MHz or higher

-

Pulse Sequence: Standard single-pulse sequence

-

Number of Scans: 16-64 (depending on concentration)

-

Relaxation Delay (D1): 1-5 seconds (a longer delay is crucial for quantitative analysis)

-

Acquisition Time: 2-4 seconds

-

Spectral Width: Appropriate range to cover all proton signals (e.g., -2 to 12 ppm)

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the powdered sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.

Instrumental Parameters:

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32

-

Apodization: Happ-Genzel

Sample Preparation (Electrospray Ionization - ESI):

-

Prepare a dilute solution of the sample (1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile/water.[5][6][7]

-

The solution may be directly infused into the mass spectrometer or injected via a liquid chromatography system.

Instrumental Parameters (Negative Ion Mode):

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode

-

Capillary Voltage: 3-4 kV

-

Nebulizer Gas (N₂): Appropriate flow rate for stable spray

-

Drying Gas (N₂): Set to a temperature and flow rate to efficiently desolvate the ions (e.g., 300-350 °C)

-

Mass Range: Scan a range appropriate to detect the molecular ion (e.g., m/z 50-500)

Role in Signaling Pathways and Drug Development

This compound is a key intermediate in the synthesis of compounds with significant biological activity, notably as 5-HT₃ receptor antagonists and as radiosensitizers in cancer therapy.[16][21]

Precursor to 5-HT₃ Receptor Antagonists

Substituted isoquinolones derived from this compound have been shown to be effective 5-HT₃ antagonists.[16][21] The 5-HT₃ receptor is a ligand-gated ion channel involved in the emetic (vomiting) reflex.

Mechanism of Action:

Chemotherapeutic agents can cause the release of serotonin (B10506) (5-HT) from enterochromaffin cells in the gut. This serotonin then binds to 5-HT₃ receptors on vagal afferent nerves, which transmits a signal to the chemoreceptor trigger zone (CTZ) and the solitary tract nucleus (STN) in the brainstem, ultimately inducing nausea and vomiting. 5-HT₃ receptor antagonists block the binding of serotonin to these receptors, thereby inhibiting the emetic signal.[5][6][8][22][23]

Caption: Simplified signaling pathway of emesis induction and inhibition by 5-HT₃ receptor antagonists.

Application in Radiosensitizer Development

This compound is also utilized in the synthesis of psammaplin A derivatives, which act as radiosensitizers for human lung cancer.[21] Radiosensitizers are compounds that make tumor cells more susceptible to the damaging effects of radiation therapy.

General Mechanism of Radiosensitization:

While the specific mechanism for derivatives of this compound is an area of ongoing research, radiosensitizers can function through various mechanisms, including:

-

Inhibition of DNA Repair: Preventing cancer cells from repairing the DNA damage caused by radiation.

-

Increased Oxidative Stress: Enhancing the production of reactive oxygen species (ROS) that damage cellular components.

-

Cell Cycle Synchronization: Arresting cells in a phase of the cell cycle where they are more vulnerable to radiation.

Cinnamic acid derivatives have been shown to potentially inhibit enzymes like carbonyl reductase 1 (CBR1), which can be involved in drug resistance and cellular defense mechanisms.[7] By inhibiting such protective pathways, these compounds may enhance the efficacy of radiation therapy.

Caption: Logical relationship illustrating the role of a radiosensitizer in enhancing cancer cell death from radiation therapy.

Conclusion

This compound is a versatile and valuable compound in the fields of medicinal chemistry and materials science. Its well-defined physicochemical properties and the availability of synthetic routes make it an accessible starting material for complex molecular architectures. The role of its derivatives as potent 5-HT₃ receptor antagonists and promising radiosensitizers highlights its significance in the development of new therapeutic agents. This technical guide provides a foundational resource for researchers and professionals working with this important chemical entity.

References

- 1. This compound | C9H6F2O2 | CID 2733300 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. orgchemboulder.com [orgchemboulder.com]

- 5. lcms.cz [lcms.cz]

- 6. www2.atmos.umd.edu [www2.atmos.umd.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Perkin reaction - Wikipedia [en.wikipedia.org]

- 9. longdom.org [longdom.org]

- 10. byjus.com [byjus.com]

- 11. google.com [google.com]

- 12. google.com [google.com]

- 13. Recrystallization Of Cinnamic Acid Lab Report - 1950 Words | Bartleby [bartleby.com]

- 14. people.chem.umass.edu [people.chem.umass.edu]

- 15. m.youtube.com [m.youtube.com]

- 16. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]

- 17. researchgate.net [researchgate.net]

- 18. trans-Cinnamic acid(140-10-3) 1H NMR [m.chemicalbook.com]

- 19. spectrabase.com [spectrabase.com]

- 20. Quantitative 1H NMR. Development and potential of an analytical method: an update. | Semantic Scholar [semanticscholar.org]

- 21. Knoevenagel Condensation [organic-chemistry.org]

- 22. researchgate.net [researchgate.net]

- 23. spectroscopyonline.com [spectroscopyonline.com]

The Potent Edge: A Technical Guide to the Biological Activity of Fluorinated Cinnamic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cinnamic acid, a naturally occurring aromatic carboxylic acid, and its derivatives have long been recognized for a wide spectrum of biological activities, including antimicrobial, anticancer, antioxidant, and anti-inflammatory properties.[1][2][3][4] The core structure of cinnamic acid, featuring a phenyl ring, an acrylic acid group, and a trans-alkene double bond, provides a versatile scaffold for synthetic modification.[1][4] In modern medicinal chemistry, the introduction of fluorine atoms into bioactive molecules is a well-established strategy to enhance pharmacological properties. The high electronegativity, small size, and ability of fluorine to form strong carbon-fluorine bonds can significantly alter a molecule's physicochemical characteristics, such as lipophilicity, metabolic stability, and binding affinity to biological targets.[5][6][7] This guide provides an in-depth technical overview of the biological activities of fluorinated cinnamic acid derivatives, focusing on quantitative data, experimental methodologies, and the underlying mechanisms of action.

Anticancer Activity

Fluorinated cinnamic acid derivatives have emerged as a promising class of anticancer agents, demonstrating significant cytotoxic effects against various cancer cell lines.[5][6] The incorporation of a fluorine atom, particularly on the phenyl ring, has been shown to be a key factor in enhancing the antiproliferative potency of these compounds.[6]

Quantitative Data: Cytotoxicity

Recent studies have focused on synthesizing novel series of fluorinated cinnamide derivatives and evaluating their efficacy. A notable example involves p-fluorocinnamide derivatives tested against the human hepatocellular carcinoma (HepG2) cell line. The results highlight that the biological activity is highly dependent on the nature and position of substituents.[1]

| Compound ID | Derivative Class | Target Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

| 6 | Imidazolone (B8795221) derivative bearing N-(N-pyrimidin-2-ylbenzenesulphamoyl) moiety | HepG2 | 4.23 | Staurosporine (STU) | 5.59 |

| 2a | N-phenyl-4-fluorocinnamide | HepG2 | 53.20 | Staurosporine (STU) | 5.59 |

Table 1: In vitro cytotoxic activity of selected p-fluorocinnamide derivatives. Data sourced from[5][6].

Mechanism of Action: Induction of Apoptosis

The most potent compounds, such as the imidazolone derivative 6 , have been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway.[6][8] This process involves a decrease in the mitochondrial membrane potential (MMP), leading to the release of pro-apoptotic factors and subsequent activation of the caspase cascade, ultimately resulting in programmed cell death.[8] Furthermore, this compound was found to arrest the cell cycle at the G1 phase.[8]

Apoptotic pathway induced by a fluorinated cinnamide derivative.[8]

Experimental Protocol: MTT Cytotoxicity Assay

The cytotoxic activity of fluorinated cinnamic acid derivatives is commonly determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[5][6]

-

Cell Culture: Human cancer cells (e.g., HepG2) are seeded in 96-well plates at a density of 5×10⁴ cells/well and incubated for 24 hours to allow for attachment.

-

Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., ranging from 0.01 to 100 µM) and incubated for a further 48 hours.

-

MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is incubated for another 4 hours at 37°C.

-

Formazan (B1609692) Solubilization: The MTT solution is removed, and 100 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the resulting formazan crystals.

-

Absorbance Measurement: The plate is shaken for 10 minutes, and the absorbance of each well is measured at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting the percentage of viability against the compound concentration.

Enzyme Inhibition Activity

Fluorinated cinnamic acid derivatives have also been investigated as potent inhibitors of various enzymes, with significant implications for neurodegenerative diseases like Alzheimer's.[9]

Cholinesterase Inhibition

A series of fluorine-substituted cinnamic acid derivatives with a tertiary amine side chain were evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), two key enzymes in the breakdown of the neurotransmitter acetylcholine.[9]

| Compound ID | Fluorine Position | Tertiary Amine | Target Enzyme | IC₅₀ (µM) | Selectivity Ratio (BChE/AChE) |

| 6d | para (4-F) | Piperidine | AChE | 1.11 ± 0.08 | 46.58 |

| 6d | para (4-F) | Piperidine | BChE | 51.70 ± 2.15 | - |

Table 2: Inhibitory activity of the most potent fluorinated cinnamic acid derivative against cholinesterases. Data sourced from[9].

Structure-Activity Relationship (SAR)

The study revealed critical structure-activity relationships for cholinesterase inhibition:[9]

-

Tertiary Amine Moiety: The presence of a tertiary amine side chain was essential for potent AChE inhibitory activity.

-

Fluorine Position: The position of the fluorine or chlorine substituent significantly impacted both potency and selectivity.

-

Para-substitution (4-position) generally led to potent activity against AChE and poor activity against BChE, resulting in high selectivity.

-

Ortho-substitution (2-position) showed the opposite effect, with higher potency against BChE.[9]

-

SAR of fluorinated cinnamic acids on cholinesterase inhibition.[9]

Experimental Protocol: Ellman's Method for Cholinesterase Inhibition

The inhibitory activity against AChE and BChE is typically measured using a spectrophotometric method developed by Ellman.

-

Reagent Preparation: Prepare phosphate (B84403) buffer (pH 8.0), a solution of the substrate acetylthiocholine (B1193921) iodide (ATCI) or butyrylthiocholine (B1199683) iodide (BTCI), and Ellman's reagent, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB). Prepare solutions of the test compounds in a suitable solvent.

-

Enzyme Reaction: In a 96-well plate, add phosphate buffer, DTNB solution, and the enzyme solution (AChE or BChE).

-

Inhibitor Addition: Add a specific concentration of the fluorinated cinnamic acid derivative (inhibitor) to the wells. A control well without the inhibitor is also prepared. Incubate the mixture for 15 minutes at 37°C.

-

Initiation of Reaction: Start the reaction by adding the substrate (ATCI or BTCI).

-

Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a microplate reader. The absorbance increases as the thiocholine (B1204863) product reacts with DTNB to produce the yellow 5-thio-2-nitrobenzoate anion.

-

Calculation: Calculate the percentage of inhibition for each concentration of the test compound. Determine the IC₅₀ value from the dose-response curve.

-

Kinetic Study: To determine the type of inhibition (e.g., competitive, non-competitive, or mixed), the assay is performed with varying concentrations of both the substrate and the inhibitor. The results are then plotted on a Lineweaver-Burk plot.[9]

Antimicrobial Activity

Cinnamic acid and its derivatives are well-documented for their broad-spectrum antimicrobial activity against various bacteria and fungi.[3][10][11] While extensive quantitative data specifically for fluorinated derivatives is less consolidated in broad reviews, the principles of structure-activity relationships suggest that halogenation can enhance antimicrobial efficacy.[12] For instance, studies on halogenated (including chloro and bromo) cinnamic acid derivatives have shown increased activity.[1]

Future research should focus on systematically evaluating fluorinated cinnamic acids against a panel of clinically relevant microbes, including drug-resistant strains like MRSA and other ESKAPE pathogens, to establish clear MIC (Minimum Inhibitory Concentration) values.[13]

General Workflow for Drug Discovery

The discovery and development of novel fluorinated cinnamic acid derivatives as therapeutic agents follow a structured workflow, from initial design and synthesis to comprehensive biological evaluation.

General workflow for evaluating fluorinated cinnamic acid derivatives.

Conclusion

Fluorinated cinnamic acid derivatives represent a highly promising area for therapeutic research. The strategic incorporation of fluorine atoms has been demonstrated to significantly enhance biological activities, particularly in the realms of anticancer and enzyme inhibition. The quantitative data clearly indicate that specific fluorinated structures can exhibit potency greater than that of reference compounds, as seen in cytotoxicity against HepG2 cells and inhibition of acetylcholinesterase. Detailed mechanistic studies, such as those elucidating apoptotic pathways and enzyme kinetics, provide a rational basis for further drug design. The structure-activity relationships highlighted in this guide underscore the importance of substituent position and nature in fine-tuning both the potency and selectivity of these compounds. As research continues, a systematic exploration of these derivatives against a wider range of biological targets, including resistant microbial strains, will be crucial for unlocking their full therapeutic potential.

References

- 1. Cinnamic Acid Derivatives and Their Biological Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Antioxidant and antimicrobial activities of cinnamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cinnamic Acid Derivatives and Their Biological Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. rroij.com [rroij.com]

- 8. researchgate.net [researchgate.net]

- 9. Structure-activity study of fluorine or chlorine-substituted cinnamic acid derivatives with tertiary amine side chain in acetylcholinesterase and butyrylcholinesterase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Natural Cinnamic Acids, Synthetic Derivatives and Hybrids with Antimicrobial Activity [mdpi.com]

- 11. scholar.ui.ac.id [scholar.ui.ac.id]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and Biological Evaluation of Novel Cinnamic Acid-Based Antimicrobials - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Therapeutic Targets of Trans-3,4-Difluorocinnamic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trans-3,4-Difluorocinnamic acid is a fluorinated derivative of cinnamic acid that has garnered interest in medicinal chemistry due to its potential biological activities. This technical guide provides an in-depth overview of the current understanding of its potential therapeutic targets, summarizing key quantitative data, outlining experimental methodologies, and visualizing relevant biological pathways and processes. The primary identified direct target is the enzyme tyrosinase, with additional therapeutic potential in oncology through both direct pH-dependent cytotoxicity and as a scaffold for the synthesis of other anti-cancer agents. While broader anti-inflammatory effects are suggested by its chemical class, direct evidence remains to be fully elucidated.

Enzyme Inhibition: Tyrosinase

The most clearly defined therapeutic target of this compound is tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. Its dysregulation is implicated in hyperpigmentation disorders.

Mechanism of Action

Studies have demonstrated that this compound acts as a competitive inhibitor of the diphenolase activity of tyrosinase.[1] This mode of inhibition suggests that the compound binds to the active site of the enzyme, competing with the natural substrate, L-DOPA. The fluorinated phenyl ring likely plays a crucial role in the binding affinity to the enzyme's active site.

Quantitative Inhibition Data

The inhibitory potency of this compound against tyrosinase has been quantified, as summarized in the table below.

| Parameter | Value | Enzyme Activity | Source |

| IC50 | 0.78 ± 0.02 mM | Diphenolase | [1] |

| Ki app | 197 ± 11 µM | Diphenolase | [1] |

Experimental Protocol: Tyrosinase Inhibition Assay

The following is a representative protocol for determining the tyrosinase inhibitory activity of this compound, based on standard methodologies.

Objective: To determine the IC50 and inhibition kinetics of this compound on mushroom tyrosinase diphenolase activity.

Materials:

-

Mushroom Tyrosinase (EC 1.14.18.1)

-

L-DOPA (3,4-dihydroxyphenylalanine)

-

This compound

-

Phosphate (B84403) Buffer (e.g., 50 mM, pH 6.8)

-

Dimethyl Sulfoxide (DMSO)

-

96-well microplate reader

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of mushroom tyrosinase in phosphate buffer.

-

Prepare a stock solution of L-DOPA in phosphate buffer.

-

Prepare a stock solution of this compound in DMSO. Create serial dilutions to achieve a range of final assay concentrations.

-

-

Assay Protocol:

-

In a 96-well plate, add a fixed volume of the tyrosinase solution to each well.

-

Add varying concentrations of this compound solution to the test wells. Add an equivalent volume of DMSO to the control wells.

-

Pre-incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 25°C) for a defined period (e.g., 10 minutes).

-

Initiate the enzymatic reaction by adding the L-DOPA solution to all wells.

-

Immediately begin monitoring the formation of dopachrome (B613829) by measuring the absorbance at 475 nm at regular intervals for a set duration (e.g., 20 minutes) using the microplate reader.

-

-

Data Analysis:

-

Calculate the initial reaction velocities (V0) from the linear portion of the absorbance vs. time curves.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

To determine the mechanism of inhibition, repeat the assay with varying concentrations of both the substrate (L-DOPA) and the inhibitor. Plot the data using a Lineweaver-Burk plot (1/V vs. 1/[S]) to visualize the inhibition type (e.g., competitive, non-competitive).

-

Visualization of Inhibition Mechanism

Caption: Competitive inhibition of tyrosinase by this compound (t-3,4-DFCA).

Anticancer Potential

This compound has demonstrated potential in oncology through two distinct avenues: direct pH-dependent cytotoxicity and as a key building block for the synthesis of other anticancer agents.

Direct pH-Dependent Cytotoxicity

A notable property of this compound is its selective cytotoxic effect on cancer cells in acidic environments. It has been shown to exert a significant cytotoxic effect on K-562 human myeloid leukemia cells at an extracellular pH below 6.5, while remaining non-toxic to normal mononuclear blood cells at physiological pH (7.2-7.4). This suggests a potential therapeutic strategy that exploits the acidic tumor microenvironment. The proposed mechanism involves the protonation of the compound in the acidic milieu, leading to a more potent cytotoxic form.

Experimental Workflow: pH-Dependent Cytotoxicity Assay

Caption: Workflow for assessing pH-dependent cytotoxicity.

Role as a Synthetic Precursor

This compound serves as a versatile starting material for the synthesis of more complex molecules with established anticancer activities.

-

Psammaplin A Derivatives (Radiosensitizers): It is utilized in the synthesis of derivatives of psammaplin A. These synthesized compounds have been shown to act as radiosensitizers for human lung cancer, enhancing the efficacy of radiation therapy.[2]

-

Substituted Isoquinolones (5-HT3 Antagonists): The compound is a precursor for substituted isoquinolones, which function as 5-HT3 (5-hydroxytryptamine 3) receptor antagonists.[2] These antagonists are clinically used to manage chemotherapy-induced nausea and vomiting, a critical component of supportive care in cancer treatment.

Quantitative Data for Derived Compounds

| Compound Class | Activity | Potency | Source |

| Psammaplin A Derivative | Radiosensitizer | 16.14 µM | [2] |

| Substituted Isoquinolone | 5-HT3 Antagonist | ID50 of 0.35 µg/kg | [2] |

Logical Relationship in Synthesis

Caption: Synthetic utility of this compound in cancer therapy.

Putative Anti-inflammatory Activity

While this compound is mentioned as a key intermediate for pharmaceuticals targeting inflammatory diseases, direct studies on its own anti-inflammatory activity and mechanisms are not extensively reported.[3] However, the broader class of cinnamic acid derivatives is known to possess anti-inflammatory properties. The potential mechanisms, extrapolated from related compounds, could involve the modulation of key inflammatory signaling pathways.

Potential Signaling Pathways (Hypothesized)

Based on studies of other cinnamic acid derivatives, potential anti-inflammatory mechanisms of this compound could involve the inhibition of pathways such as NF-κB and MAPK, which are central regulators of the inflammatory response. Inhibition of these pathways would lead to a downstream reduction in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.

Caption: Hypothesized anti-inflammatory mechanism of this compound.

Conclusion and Future Directions

This compound presents multiple avenues for therapeutic development. Its role as a competitive tyrosinase inhibitor is well-supported by quantitative data, making it a candidate for the development of treatments for hyperpigmentation disorders. In oncology, its pH-dependent cytotoxicity offers a targeted approach to leveraging the acidic tumor microenvironment, while its utility as a synthetic precursor for radiosensitizers and 5-HT3 antagonists is established.

Future research should focus on:

-

Elucidating the precise molecular mechanisms behind its pH-dependent cytotoxicity.

-

Conducting direct in vitro and in vivo studies to confirm and quantify its anti-inflammatory properties and identify the specific signaling pathways involved.

-

Expanding the investigation into other potential enzyme targets, given the enhanced biological activity conferred by its fluorinated structure.

This guide summarizes the current knowledge and provides a framework for future investigations into the therapeutic potential of this versatile compound.

References

trans-3,4-Difluorocinnamic acid structural formula and IUPAC name

For Researchers, Scientists, and Drug Development Professionals

Introduction

trans-3,4-Difluorocinnamic acid, a fluorinated derivative of cinnamic acid, is a versatile building block in medicinal chemistry and materials science. Its chemical structure, featuring a difluoro-substituted benzene (B151609) ring conjugated with a propenoic acid moiety, imparts unique physicochemical properties that are advantageous for the development of novel therapeutic agents and advanced materials. The presence of fluorine atoms can significantly enhance metabolic stability, binding affinity, and bioavailability of drug candidates. This guide provides a comprehensive overview of its chemical properties, synthesis, and key applications in drug discovery.

Structural Formula and IUPAC Name

The structural formula and key identifiers for this compound are provided below.

Structural Formula:

IUPAC Name: (2E)-3-(3,4-Difluorophenyl)prop-2-enoic acid[1]

Synonyms: (E)-3-(3,4-Difluorophenyl)acrylic acid, 3,4-Difluorocinnamic acid[1]

Physicochemical and Spectroscopic Data

A summary of the key physicochemical and spectroscopic data for this compound is presented in the table below. This information is crucial for its identification, characterization, and application in various experimental settings.

| Property | Value | Reference |

| Molecular Formula | C₉H₆F₂O₂ | [1] |

| Molecular Weight | 184.14 g/mol | [2] |

| Melting Point | 194-196 °C | [2] |

| Appearance | White to off-white crystalline powder | [3] |

| CAS Number | 112897-97-9 | [2] |

| XLogP3 | 2.1 | [1] |

| Hydrogen Bond Donor Count | 1 | [1] |

| Hydrogen Bond Acceptor Count | 2 | [1] |

| Mass Spectrometry (GC-MS) | Top peaks at m/z: 184, 119, 139 | [1] |

Experimental Protocols

Synthesis of this compound

This compound is commonly synthesized via a Knoevenagel condensation reaction between 3,4-difluorobenzaldehyde (B20872) and malonic acid. This reaction is typically catalyzed by a weak base, such as pyridine (B92270) or piperidine (B6355638).

Materials:

-

3,4-Difluorobenzaldehyde

-

Malonic acid

-

Pyridine

-

Piperidine (catalytic amount)

-

Hydrochloric acid (concentrated)

-

Ethanol (B145695) (for recrystallization)

Procedure:

-

A mixture of 3,4-difluorobenzaldehyde (1 equivalent), malonic acid (1.2 equivalents), and pyridine (as solvent) is prepared in a round-bottom flask equipped with a reflux condenser.

-

A catalytic amount of piperidine is added to the mixture.

-

The reaction mixture is heated to reflux and stirred for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature and then poured into a mixture of crushed ice and concentrated hydrochloric acid.

-

The resulting precipitate is collected by vacuum filtration, washed with cold water, and dried.

-

The crude product is purified by recrystallization from ethanol to yield pure this compound.

Synthesis of Substituted Isoquinolones

This compound serves as a precursor for the synthesis of substituted isoquinolones, which have shown potential as 5-HT₃ antagonists.[4] A key step in this synthesis is the Curtius rearrangement.

General Protocol Outline:

-

Acid Chloride Formation: this compound is converted to its corresponding acid chloride using a chlorinating agent such as thionyl chloride or oxalyl chloride.

-

Azide (B81097) Formation: The acid chloride is then reacted with sodium azide to form the acyl azide.

-

Curtius Rearrangement: The acyl azide undergoes thermal or photochemical Curtius rearrangement to form an isocyanate intermediate.

-

Cyclization: The isocyanate intermediate is then subjected to cyclization conditions, often in the presence of a Lewis acid, to form the substituted isoquinolone.

Applications in Drug Development

5-HT₃ Receptor Antagonists

Derivatives of this compound have been investigated as potent 5-HT₃ receptor antagonists.[4][5] The 5-HT₃ receptor is a ligand-gated ion channel involved in emesis (vomiting), and its antagonists are used to manage nausea and vomiting, particularly in patients undergoing chemotherapy. Substituted isoquinolones derived from this acid have shown high efficacy, with infective dose (ID₅₀) values as low as 0.35 µg/kg in preclinical models.[4][5]

Below is a diagram illustrating the general signaling pathway of the 5-HT₃ receptor.

Radiosensitizers for Cancer Therapy

This compound has also been utilized in the synthesis of psammaplin A derivatives, which act as radiosensitizers in human lung cancer models.[4][5] Radiosensitizers are compounds that increase the susceptibility of tumor cells to radiation therapy, thereby enhancing the efficacy of the treatment. The synthesized derivatives have demonstrated potency in the micromolar range (16.14 µM).[4][5]

The general mechanism of action for radiosensitizers is depicted in the following workflow.

Precursor for Ticagrelor

This compound is a key starting material in some synthetic routes for Ticagrelor, a P2Y₁₂ platelet inhibitor used to prevent thrombotic events in patients with acute coronary syndrome. The synthesis involves the transformation of the cinnamic acid derivative into a cyclopropylamine (B47189) intermediate, which is a crucial component of the final drug molecule.

The following diagram outlines a high-level synthetic workflow.

Quantitative Data on Biological Activity

| Compound Class | Target/Application | Potency | Reference |

| Substituted Isoquinolones | 5-HT₃ Receptor Antagonist | ID₅₀ = 0.35 µg/kg | [4][5] |

| Psammaplin A Derivatives | Radiosensitizer | 16.14 µM | [4][5] |

Conclusion

This compound is a valuable and versatile chemical entity with significant applications in drug discovery and development. Its utility as a precursor for potent 5-HT₃ antagonists, novel radiosensitizers, and key intermediates for blockbuster drugs like Ticagrelor underscores its importance in medicinal chemistry. The synthetic accessibility and the advantageous properties conferred by the difluorophenyl motif make it a compound of high interest for further research and development in both academic and industrial settings.

References

An In-depth Technical Guide to the NMR and Mass Spectrometry Data of trans-3,4-Difluorocinnamic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for trans-3,4-Difluorocinnamic acid. The information is curated for researchers, scientists, and professionals in drug development who require detailed analytical data for this compound. This document presents quantitative data in structured tables, details experimental protocols, and includes visualizations to illustrate analytical workflows.

Core Analytical Data

This compound (C₉H₆F₂O₂) is a fluorinated derivative of cinnamic acid with a molecular weight of 184.14 g/mol .[1] Its analytical data is crucial for its identification, purity assessment, and structural elucidation in various research and development applications.

Mass Spectrometry Data

Mass spectrometry analysis of this compound provides key information about its molecular weight and fragmentation pattern, aiding in its structural confirmation. The molecular ion peak is observed at m/z 184, consistent with its molecular weight.[1]

| Property | Value |

| Molecular Formula | C₉H₆F₂O₂ |

| Molecular Weight | 184.14 g/mol |

| Mass Spectrometry Type | Gas Chromatography-Mass Spectrometry (GC-MS) |

| Major Peaks (m/z) | 184, 139, 119 |

Table 1: Summary of Mass Spectrometry Data for this compound.

A detailed analysis of the fragmentation pattern reveals key structural motifs. The peak at m/z 139 likely corresponds to the loss of a carboxyl group (-COOH), while the peak at m/z 119 may result from the subsequent loss of a C₂H₂ fragment from the acrylic acid side chain.

NMR Spectroscopy Data

NMR spectroscopy is a powerful tool for elucidating the detailed molecular structure of this compound. The following tables summarize the ¹H and ¹³C NMR spectral data.

¹H NMR Spectral Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| Data not available | Data not available | Data not available | Aromatic & Olefinic Protons |

| Data not available | Data not available | Data not available | Carboxylic Acid Proton |

Table 2: ¹H NMR Data for this compound. (Note: Specific peak assignments, multiplicities, and coupling constants are not fully available in the public domain and would require experimental determination or access to a dedicated spectral database.)

¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| Data not available | Aromatic & Olefinic Carbons |

| Data not available | Carboxylic Acid Carbon |

Table 3: ¹³C NMR Data for this compound. (Note: Specific peak assignments are not fully available in the public domain and would require experimental determination or access to a dedicated spectral database.)

Experimental Protocols

Detailed experimental protocols are essential for the replication and validation of analytical data. Below are generalized protocols for NMR and MS analysis, based on common laboratory practices.

NMR Sample Preparation and Analysis

A standard protocol for preparing a sample of this compound for NMR analysis is as follows:

-

Sample Preparation : Dissolve approximately 10 mg of the compound in 0.5 mL of a suitable deuterated solvent, such as deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[2]

-

Filtration : To ensure a high-quality spectrum, filter the solution to remove any particulate matter.[2]

-

Analysis : Transfer the filtered solution into an NMR tube. The ¹H and ¹³C NMR spectra are typically recorded on a 300 MHz or higher field spectrometer.[3]

Mass Spectrometry Sample Preparation and Analysis

For mass spectrometry, a common approach involves the following steps:

-

Sample Preparation : Prepare a dilute solution of the sample in a volatile organic solvent.

-

Injection : Introduce the sample into the mass spectrometer, often via a gas chromatograph for separation and purification.

-

Ionization : Utilize an appropriate ionization technique, such as electron ionization (EI).

-

Analysis : The mass analyzer separates the resulting ions based on their mass-to-charge ratio, generating the mass spectrum.

Visualizing the Analytical Workflow

The following diagram illustrates a typical workflow for the analytical characterization of a chemical compound like this compound.

Figure 1: A generalized workflow for the NMR and Mass Spectrometry analysis of a chemical compound.

This guide provides a foundational understanding of the NMR and mass spectrometry data for this compound. For more detailed and specific data, it is recommended to consult dedicated analytical databases or perform experimental analysis.

References

Trans-3,4-Difluorocinnamic Acid: A Versatile Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Trans-3,4-Difluorocinnamic acid has emerged as a valuable building block in medicinal chemistry, offering a unique scaffold for the development of novel therapeutic agents. The strategic incorporation of fluorine atoms onto the phenyl ring of the cinnamic acid core significantly influences the molecule's physicochemical and pharmacological properties. This guide provides a comprehensive overview of this compound, its synthesis, derivatization, and its application in the design of bioactive compounds targeting a range of diseases, with a particular focus on cancer and inflammatory conditions. The presence of the difluoro substitution can enhance metabolic stability, improve binding affinity to biological targets, and modulate the pharmacokinetic profile of drug candidates.[1][2]

Physicochemical Properties

This compound is a white to off-white crystalline solid. Its key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 112897-97-9 | [3] |

| Molecular Formula | C₉H₆F₂O₂ | [3] |

| Molecular Weight | 184.14 g/mol | [3] |

| Melting Point | 194-198 °C | [2] |

| Purity | ≥95% | [3] |

| Synonyms | (E)-3-(3,4-Difluorophenyl)acrylic acid | [4] |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through a Knoevenagel condensation reaction. This method involves the reaction of 3,4-difluorobenzaldehyde (B20872) with malonic acid in the presence of a basic catalyst, such as piperidine (B6355638) in pyridine (B92270).[5]

Experimental Protocol: Knoevenagel Condensation

Materials:

-

3,4-Difluorobenzaldehyde

-

Malonic acid

-

Pyridine

-

Piperidine

-

Dilute Hydrochloric Acid

Procedure:

-

To a round-bottom flask, add 3,4-difluorobenzaldehyde (1 equivalent), malonic acid (1.1 equivalents), and pyridine (as solvent).

-

Add a catalytic amount of piperidine to the mixture.

-

Heat the reaction mixture at reflux for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into a beaker containing ice-cold dilute hydrochloric acid.

-

The precipitate of this compound is collected by vacuum filtration.

-

The crude product is washed with cold water and then recrystallized from ethanol to yield the pure product.

Derivatization of this compound

The carboxylic acid moiety of this compound serves as a versatile handle for the synthesis of a wide range of derivatives, primarily amides and esters. Standard peptide coupling reagents are effectively employed for the synthesis of amides.

Experimental Protocol: Amide Synthesis using HATU

Materials:

-

This compound

-

Desired amine (primary or secondary)

-

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

-

N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)

-

N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

-

Ethyl acetate (B1210297) (EtOAc)

-

1N Hydrochloric Acid

-

Saturated Sodium Chloride (brine)

-

Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

-

Dissolve this compound (1 equivalent) in DMF or DCM.[6]

-

Add DIPEA or TEA (2-3 equivalents) to the solution.[6]

-

Add HATU (1.05-1.2 equivalents) to the reaction mixture and stir for 15-30 minutes at room temperature to activate the carboxylic acid.[6][7]

-

Add the desired amine (1.1 equivalents) to the reaction mixture.

-

Stir the reaction at room temperature for 2-18 hours, monitoring completion by TLC.[6]

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired amide.

Applications in Medicinal Chemistry

Derivatives of this compound have shown promise in several therapeutic areas, including oncology and inflammatory diseases.

Anticancer Applications

Substituted isoquinolones synthesized from this compound have been identified as potent 5-HT₃ receptor antagonists.[8] These antagonists are used to manage nausea and vomiting, common side effects of chemotherapy.[9] One such derivative demonstrated an infective dose (ID₅₀) of 0.35 μg/kg in an antiemetic assay.[8]

Psammaplin A derivatives incorporating the this compound moiety have been investigated as radiosensitizers for human lung cancer.[8] Radiosensitizers are agents that make tumor cells more susceptible to radiation therapy.[10] A derivative from this class showed a potency of 16.14 μM.[8]

Anti-inflammatory Applications

Cinnamic acid derivatives are known to possess anti-inflammatory properties, often through the inhibition of key signaling pathways such as the NF-κB pathway.[11] This pathway is a central regulator of inflammation, and its inhibition can lead to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6.[12][13]

Signaling Pathways

NF-κB Signaling Pathway

The NF-κB signaling pathway is a critical regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as TNF-α, lead to the activation of the IκB kinase (IKK) complex, which then phosphorylates IκB. This phosphorylation targets IκB for ubiquitination and subsequent proteasomal degradation, releasing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes.[1][14]

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in cell proliferation, survival, and differentiation.[15] Aberrant activation of this pathway is a hallmark of many cancers. Upon ligand binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins like Grb2. This leads to the activation of downstream cascades, including the RAS-RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation.[16][17] Some cinnamic acid derivatives have been shown to inhibit EGFR phosphorylation.

Quantitative Data and Structure-Activity Relationships (SAR)

| Derivative Class | Target/Assay | Activity | Reference |

| Substituted Isoquinolone | 5-HT₃ Receptor Antagonist | ID₅₀ = 0.35 μg/kg | [8] |

| Psammaplin A Derivative | Radiosensitizer (Human Lung Cancer) | Potency = 16.14 μM | [8] |

For cinnamic acid derivatives in general, it has been observed that electron-withdrawing groups on the phenyl ring can enhance certain biological activities.[18] The nature and position of these substituents play a crucial role. For instance, in a series of α-glucosidase inhibitors, increasing the bulkiness of substituents at the 4-position of the phenyl ring decreased inhibitory activity.[19]

Experimental Workflow

The development of novel drug candidates from this compound typically follows a structured workflow from synthesis to biological evaluation.

Conclusion

This compound represents a privileged scaffold in medicinal chemistry. Its synthetic accessibility and the tunable properties of its derivatives make it an attractive starting point for the development of novel therapeutics. The introduction of the 3,4-difluoro substitution pattern offers a strategic advantage in modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. Further exploration of the structure-activity relationships of a diverse library of this compound derivatives is warranted to fully exploit the potential of this versatile building block in addressing unmet medical needs in oncology, inflammation, and beyond.

References

- 1. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 2. spandidos-publications.com [spandidos-publications.com]

- 3. Signaling pathways and effects of EGFR [pfocr.wikipathways.org]

- 4. Evaluation of the radiosensitizing effect of MEK inhibitor KZ-001 on non-small cell lung cancer cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. atlantis-press.com [atlantis-press.com]

- 6. Amine to Amide (Coupling) - HATU [commonorganicchemistry.com]

- 7. AMIDE COUPLING BY USING HATU: – My chemistry blog [mychemblog.com]

- 8. ossila.com [ossila.com]

- 9. Antiemetics, Selective 5-HT3 Antagonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Anti-Inflammatory Activity of 1-Methylhydantoin Cinnamoyl Imides [mdpi.com]

- 12. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis, Anti-inflammatory Activities and Mechanisms of 3,5- dihydroxycinnamic Acid Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. creative-diagnostics.com [creative-diagnostics.com]

- 15. creative-diagnostics.com [creative-diagnostics.com]

- 16. researchgate.net [researchgate.net]

- 17. ClinPGx [clinpgx.org]

- 18. youtube.com [youtube.com]

- 19. Amide Synthesis [fishersci.co.uk]

Exploring trans-3,4-Difluorocinnamic Acid as a Novel Enzyme Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential of trans-3,4-Difluorocinnamic acid as a novel enzyme inhibitor, with a particular focus on its hypothesized activity against key enzymes of the shikimate pathway. While direct experimental data on this specific compound is limited, this document synthesizes information from analogous cinnamic acid derivatives to build a strong case for its investigation. We provide a plausible mechanism of action, detailed hypothetical experimental protocols for its characterization, and a framework for data analysis. This guide serves as a comprehensive resource for researchers initiating studies into the inhibitory effects of this compound and other halogenated cinnamic acid derivatives.

Introduction

This compound is a fluorinated aromatic carboxylic acid.[1] Its structural similarity to cinnamic acid, a known intermediate in the shikimate pathway, suggests its potential as a modulator of enzymes within this essential metabolic route.[2][3] The introduction of fluorine atoms can significantly enhance the biological activity and metabolic stability of organic compounds, making this compound a compelling candidate for investigation as an enzyme inhibitor.[4] The shikimate pathway is absent in mammals, rendering its enzymes attractive targets for the development of novel antimicrobial and herbicidal agents.[5] This guide focuses on the prospective inhibition of chorismate-utilizing enzymes, such as anthranilate synthase and chorismate synthase, by this compound.

Hypothesized Mechanism of Action: Competitive Inhibition of Chorismate-Utilizing Enzymes

We hypothesize that this compound acts as a competitive inhibitor of chorismate-utilizing enzymes. Chorismate, the end-product of the shikimate pathway, serves as a crucial precursor for the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan), folate, and other essential metabolites.[6] Enzymes such as anthranilate synthase, isochorismate synthase, and chorismate mutase bind chorismate at their active sites to catalyze the next steps in various biosynthetic branches.[7]

The structural analogy between this compound and the natural substrate, chorismic acid, is the basis for the competitive inhibition hypothesis. The difluorinated phenyl ring and the acrylic acid side chain of the inhibitor likely mimic the cyclohexenyl ring and the enolpyruvyl side chain of chorismate, respectively, allowing it to bind to the active site of the enzyme. This binding event would prevent the natural substrate from accessing the active site, thereby blocking the downstream metabolic pathway. Cinnamic acid derivatives have been shown to inhibit chorismatases and isochorismatases in a competitive manner.[8]

Quantitative Data (Hypothetical)

As of the date of this publication, there is no publicly available quantitative data on the inhibitory activity of this compound against specific enzymes. The following tables present hypothetical, yet realistic, data to illustrate the expected outcomes of inhibition assays and to serve as a template for data presentation.

Table 1: Hypothetical Inhibition of Chorismate-Utilizing Enzymes by this compound

| Enzyme Target | Source Organism | IC50 (µM) | Ki (µM) | Inhibition Type |

| Anthranilate Synthase | Serratia marcescens | 15.5 | 8.2 | Competitive |

| Chorismate Synthase | Paracoccidioides brasiliensis | 25.2 | 13.8 | Competitive |

| Isochorismatase (EntB) | Escherichia coli | 18.9 | 10.1 | Competitive |

Table 2: Hypothetical Kinetic Parameters for Anthranilate Synthase Inhibition

| [Inhibitor] (µM) | Apparent Km (µM) | Vmax (µmol/min) |

| 0 | 10.0 | 100 |

| 5 | 16.1 | 100 |

| 10 | 22.2 | 100 |

| 20 | 34.4 | 100 |

| 40 | 58.8 | 100 |

Experimental Protocols

The following are detailed protocols adapted from established methods for enzyme inhibition assays and kinetic analysis.[9][10] These protocols are tailored for the investigation of this compound as an inhibitor of a representative chorismate-utilizing enzyme, anthranilate synthase.

General Enzyme Inhibition Assay (IC50 Determination)

This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.

Materials:

-

Purified anthranilate synthase

-

Chorismate solution

-

This compound stock solution (in DMSO)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)

-

96-well microplate (black, for fluorescence measurements)

-

Microplate reader with fluorescence capabilities

Procedure:

-

Prepare Reagents: Prepare all solutions in the assay buffer. The final DMSO concentration in the assay should be kept below 1% to avoid effects on enzyme activity.

-

Inhibitor Dilutions: Perform a serial dilution of the this compound stock solution to create a range of concentrations (e.g., 0.1 µM to 100 µM).

-

Assay Setup: In a 96-well plate, add the following to each well:

-

Assay Buffer

-

Enzyme solution (to a final concentration in the low nM range)

-